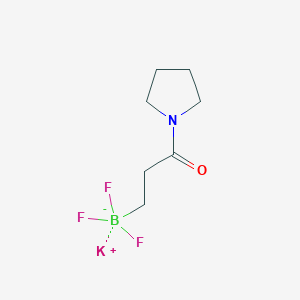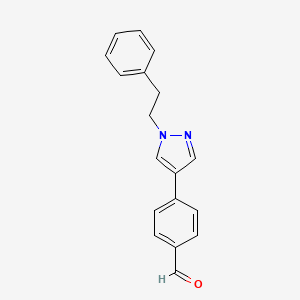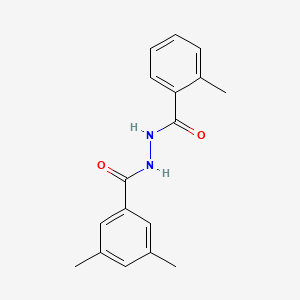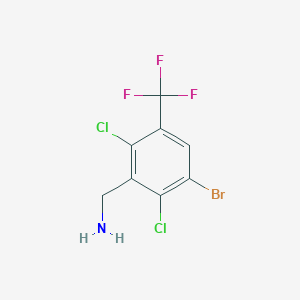
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester, a nitrophenyl group, and a boronate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the phenoxy group is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Boronate Ester Formation: The boronate ester is introduced via a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The boronate ester can be converted to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the reduction of the boronate ester.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: The boronate ester moiety can be used in Suzuki-Miyaura cross-coupling reactions.
Biology
Probes and Sensors: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms depending on the context of its use:
Catalysis: The boronate ester can facilitate cross-coupling reactions by forming transient complexes with palladium catalysts.
Biological Probes: The nitro group can undergo reduction in biological environments, leading to changes in fluorescence properties.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate: Lacks the boronate ester moiety.
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: Lacks the nitro group.
Uniqueness
Structural Complexity: The presence of both a nitro group and a boronate ester makes it unique.
Reactivity: The compound’s multiple functional groups allow for diverse chemical transformations.
特性
分子式 |
C20H29BN2O7 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
tert-butyl 3-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H29BN2O7/c1-18(2,3)28-17(24)22-11-14(12-22)27-16-9-8-13(10-15(16)23(25)26)21-29-19(4,5)20(6,7)30-21/h8-10,14H,11-12H2,1-7H3 |
InChIキー |
ZWCJIBWYPPDNKO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)







![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)


![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
